molecular formula C15H10ClFO3 B5850129 2-acetyl-4-chlorophenyl 3-fluorobenzoate

2-acetyl-4-chlorophenyl 3-fluorobenzoate

Cat. No.: B5850129
M. Wt: 292.69 g/mol
InChI Key: YRNHRQRDBOAYKN-UHFFFAOYSA-N
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Description

2-Acetyl-4-chlorophenyl 3-fluorobenzoate is an ester derivative of 3-fluorobenzoic acid, where the phenolic component is substituted with an acetyl (-COCH₃) and chlorine (-Cl) group at the 2- and 4-positions, respectively. The compound’s structure combines electron-withdrawing groups (Cl, F) and an acetyl moiety, which may influence its physicochemical properties and reactivity.

Properties

IUPAC Name

(2-acetyl-4-chlorophenyl) 3-fluorobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClFO3/c1-9(18)13-8-11(16)5-6-14(13)20-15(19)10-3-2-4-12(17)7-10/h2-8H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRNHRQRDBOAYKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=CC(=C1)Cl)OC(=O)C2=CC(=CC=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClFO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The compound’s closest structural analogs include:

  • Methyl 3-fluorobenzoate (C₈H₇FO₂) : A simple ester with a methyl group attached to the 3-fluorobenzoate moiety .
  • Ethyl 3-fluorobenzoate (C₉H₉FO₂) : Features an ethyl group instead of methyl, slightly increasing molecular weight .
  • 3-(2-Chlorophenyl)-4-fluorobenzoic acid (C₁₃H₈ClFO₂) : A benzoic acid derivative with chlorophenyl and fluorine substituents .
  • Complex esters (e.g., C₂₉H₂₀F₂N₄O₅) : A chromene-containing compound with a 3-fluorobenzoate group, highlighting versatility in pharmaceutical applications .

Key Structural Differences :

  • The acetyl and chlorine substituents in 2-acetyl-4-chlorophenyl 3-fluorobenzoate enhance steric bulk and electron-withdrawing effects compared to simpler esters (methyl, ethyl).
  • Fluorine at the 3-position on the benzoate ring is conserved across analogs, influencing electronic properties and metabolic stability.

Physical and Chemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) CAS RN Melting Point (°C) Source
This compound C₁₅H₁₀ClFO₃ 292.45 Not reported Not available Derived
Methyl 3-fluorobenzoate C₈H₇FO₂ 154.13 455-68-5 -
Ethyl 3-fluorobenzoate C₉H₉FO₂ 168.16 445-82-9 -
3-(2-Chlorophenyl)-4-fluorobenzoic acid C₁₃H₈ClFO₂ 250.65 1261963-31-8 -
Example compound () C₂₉H₂₀F₂N₄O₅ 572.4 - 258–260

Observations :

  • The target compound’s molecular weight (292.45 g/mol) is significantly higher than simpler esters due to the acetyl and chlorophenyl groups.
  • Melting points for complex analogs (e.g., 258–260°C in ) suggest that bulky substituents increase crystalline stability.

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